![molecular formula C18H18N2O9 B11708898 2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine CAS No. 313534-71-3](/img/structure/B11708898.png)
2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,13-Dinitro-6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die mehrere Nitrogruppen und ein Dibenzo-Kronenether-Gerüst umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,13-Dinitro-6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin beinhaltet typischerweise die Nitrierung eines Vorläufer-Dibenzo-Kronenethers. Die Reaktionsbedingungen umfassen häufig die Verwendung von konzentrierter Salpetersäure und Schwefelsäure als Nitriermittel. Der Prozess erfordert eine sorgfältige Kontrolle der Temperatur und Reaktionszeit, um die selektive Einführung von Nitrogruppen an den gewünschten Positionen zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann einen mehrstufigen Syntheseprozess umfassen, der von kommerziell erhältlichen Dibenzo-Kronenethern ausgeht. Dem Nitrierungsschritt folgen Reinigungsprozesse wie Umkristallisation oder Chromatographie, um die reine Verbindung zu erhalten. Die Skalierbarkeit des Prozesses ist entscheidend für industrielle Anwendungen, und die Optimierung der Reaktionsbedingungen ist notwendig, um hohe Ausbeuten und Reinheit zu erzielen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2,13-Dinitro-6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Die Nitrogruppen können mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators oder Metallhydriden zu Aminogruppen reduziert werden.
Substitution: Die Nitrogruppen können an nukleophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen sie durch andere Nucleophile ersetzt werden.
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, obwohl diese aufgrund der Stabilität der Nitrogruppen weniger häufig sind.
Häufige Reagenzien und Bedingungen
Reduktion: Häufige Reagenzien sind Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid.
Substitution: Reagenzien wie Natriummethoxid oder Kaliumhydroxid können unter basischen Bedingungen verwendet werden.
Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat können verwendet werden, obwohl dies weniger typisch ist.
Hauptprodukte
Reduktion: Die Hauptprodukte sind die entsprechenden Diaminoderivate.
Substitution: Abhängig vom Nucleophil können verschiedene substituierte Derivate gebildet werden.
Oxidation: Oxidationsprodukte sind weniger häufig, können aber Nitroso- oder Nitroderivate umfassen.
Wissenschaftliche Forschungsanwendungen
2,13-Dinitro-6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.
Biologie: Untersucht für seine potenzielle biologische Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Erforscht für seinen potenziellen Einsatz in der Arzneimittelentwicklung, insbesondere für seine Fähigkeit, mit biologischen Zielstrukturen zu interagieren.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien eingesetzt, darunter Polymere und Sensoren.
Wirkmechanismus
Der Wirkmechanismus von 2,13-Dinitro-6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin beinhaltet seine Interaktion mit molekularen Zielstrukturen über seine Nitrogruppen und die Kronenetherstruktur. Die Nitrogruppen können an Redoxreaktionen teilnehmen, während die Kronenether-Einheit Metallionen komplexieren kann, was verschiedene biochemische Prozesse beeinflusst. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine involves its interaction with molecular targets through its nitro groups and crown ether structure. The nitro groups can participate in redox reactions, while the crown ether moiety can complex with metal ions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,3,13,14-Tetrabrom-6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin: Ähnliche Struktur, aber mit Bromatomen anstelle von Nitrogruppen.
2,14-Bis(benzo[d]thiazol-2-yl)-6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin: Ein verwandter Kronenether mit unterschiedlichen Substituenten.
Einzigartigkeit
2,13-Dinitro-6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin ist einzigartig aufgrund seiner spezifischen Anordnung von Nitrogruppen und der Stabilität, die durch das Kronenether-Gerüst bereitgestellt wird. Diese Kombination von Eigenschaften macht es besonders nützlich für Anwendungen, die sowohl Reaktivität als auch Stabilität erfordern.
Eigenschaften
CAS-Nummer |
313534-71-3 |
|---|---|
Molekularformel |
C18H18N2O9 |
Molekulargewicht |
406.3 g/mol |
IUPAC-Name |
8,21-dinitro-2,5,12,15,18-pentaoxatricyclo[17.4.0.06,11]tricosa-1(19),6(11),7,9,20,22-hexaene |
InChI |
InChI=1S/C18H18N2O9/c21-19(22)13-2-4-16-17(11-13)28-8-6-25-5-7-26-15-3-1-14(20(23)24)12-18(15)29-10-9-27-16/h1-4,11-12H,5-10H2 |
InChI-Schlüssel |
WUCZXVPZOOWIQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C=C(C=C2)[N+](=O)[O-])OCCOC3=C(C=C(C=C3)[N+](=O)[O-])OCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B11708818.png)
![N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11708823.png)
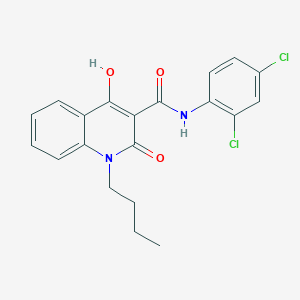
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B11708837.png)
![N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11708844.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708858.png)
![6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11708864.png)
![4,6-Dichloro-5-[(phenylsulfonyl)oxy]-1,3-benzoxathiol-2-one](/img/structure/B11708872.png)

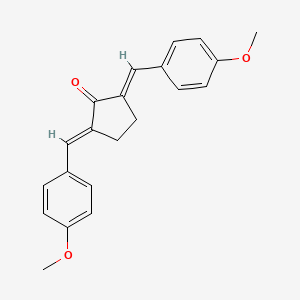
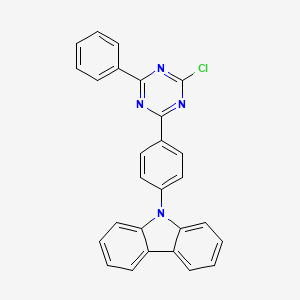
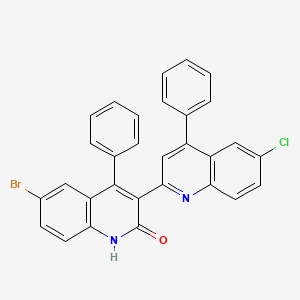
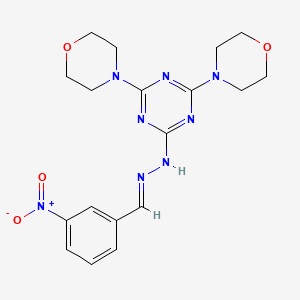
![N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide](/img/structure/B11708908.png)
